molecular formula C12H13NO4 B6308793 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate CAS No. 154632-86-7

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate

Cat. No. B6308793
CAS RN: 154632-86-7
M. Wt: 235.24 g/mol
InChI Key: GTZJUBQWCWZING-VUUHIHSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is a compound derived from aziridine, a five-membered heterocyclic ring. It is a colorless solid with a molecular weight of 202.26 g/mol and a melting point of approximately 53°C. It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has been extensively studied in the laboratory and its various applications have been well documented.

Scientific Research Applications

Organic Synthesis

This compound is utilized in organic synthesis, particularly as an optically active intermediate. Its aziridine structure makes it a valuable chiral building block for constructing more complex molecules. It’s often used in the synthesis of various organic compounds due to its reactivity and ability to introduce nitrogen into molecular frameworks .

Medicine

In the medical field, aziridine derivatives are explored for their potential in drug development. They can serve as precursors for pharmacologically active molecules. The manipulation of the aziridine ring can lead to the discovery of new therapeutic agents with applications in treating a range of diseases .

Materials Science

Aziridine compounds like 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate are investigated for their use in materials science. They can be polymerized to form polyamines, which have applications in creating new materials with specific properties such as antibacterial coatings or materials for CO2 adsorption .

Agriculture

In agriculture, aziridine derivatives are studied for their potential use as precursors to agrochemicals. Their reactivity can be harnessed to create compounds that protect crops from pests and diseases or improve crop yields .

Environmental Science

The reactivity of aziridines also makes them candidates for environmental applications, such as the development of agents for the remediation of pollutants or the creation of environmentally friendly materials .

Biochemistry

In biochemistry, aziridine-containing compounds are used as tools for understanding biological processes. They can act as probes or inhibitors of enzymes, helping to elucidate the mechanisms of biochemical pathways .

Pharmacology

Pharmacologically, aziridines are of interest due to their potential as drug candidates. Their structural features allow for interaction with biological targets, which can be leveraged to design new drugs with specific actions .

Chemical Engineering

From a chemical engineering perspective, the synthesis and application of aziridine derivatives like 1-Benzyl 2-methyl ®-aziridine-1,2-dicarboxylate are crucial. They are used in process development and optimization, contributing to the efficient production of chemicals and materials .

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZJUBQWCWZING-VUUHIHSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 2-methyl (r)-aziridine-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.